molecular formula C10H14ClNO B13063150 (3R)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL

(3R)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL

Cat. No.: B13063150
M. Wt: 199.68 g/mol
InChI Key: HTYWTKJWMQUHEI-SNVBAGLBSA-N
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Description

(3R)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL is an organic compound with a chiral center at the third carbon atom This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a reaction with a suitable amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(3R)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The aromatic ring may also participate in π-π interactions with other aromatic systems.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(2-chlorophenyl)propan-1-OL: Lacks the methyl group on the aromatic ring.

    (3R)-3-Amino-3-(4-methylphenyl)propan-1-OL: Lacks the chlorine atom on the aromatic ring.

    (3R)-3-Amino-3-(2-chloro-4-methylphenyl)butan-1-OL: Has an additional carbon in the alkyl chain.

Uniqueness

(3R)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL is unique due to the specific combination of functional groups and the chiral center, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(3R)-3-amino-3-(2-chloro-4-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14ClNO/c1-7-2-3-8(9(11)6-7)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m1/s1

InChI Key

HTYWTKJWMQUHEI-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](CCO)N)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C(CCO)N)Cl

Origin of Product

United States

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